Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is a synthetic organic compound that features a cyclopentane ring substituted with a thiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling Reaction: The thiazole derivative is then coupled with the cyclopentane ring using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the chloro group on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Used in the labeling of proteins for tracking and analysis.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Antimicrobial Activity: Studied for its activity against various microbial strains.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentane ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3S)-3-[(4-methyl-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
- Methyl (1R,3S)-3-[(4-ethyl-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
Uniqueness
Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is unique due to the presence of the chloro group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-15-9(14)6-2-3-7(4-6)12-10-13-8(11)5-16-10/h5-7H,2-4H2,1H3,(H,12,13)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLJOGTZQCIHE-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC2=NC(=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)NC2=NC(=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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